O-(2-Bromoethyl)choline O-(2-Bromoethyl)choline
Brand Name: Vulcanchem
CAS No.: 76584-54-8
VCID: VC1709310
InChI: InChI=1S/C7H17BrNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1
SMILES: C[N+](C)(C)CCOCCBr
Molecular Formula: C7H17BrNO+
Molecular Weight: 211.12 g/mol

O-(2-Bromoethyl)choline

CAS No.: 76584-54-8

Cat. No.: VC1709310

Molecular Formula: C7H17BrNO+

Molecular Weight: 211.12 g/mol

* For research use only. Not for human or veterinary use.

O-(2-Bromoethyl)choline - 76584-54-8

Specification

CAS No. 76584-54-8
Molecular Formula C7H17BrNO+
Molecular Weight 211.12 g/mol
IUPAC Name 2-(2-bromoethoxy)ethyl-trimethylazanium
Standard InChI InChI=1S/C7H17BrNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1
Standard InChI Key OFPOVMSUOQOURT-UHFFFAOYSA-N
SMILES C[N+](C)(C)CCOCCBr
Canonical SMILES C[N+](C)(C)CCOCCBr

Introduction

Chemical Structure and Properties

O-(2-Bromoethyl)choline, also known as 2-(2-Bromoethoxy)-N,N,N-trimethylethanaminium or (2-Bromoethyl)choline ether, is identified by the CAS number 76584-54-8 . The compound features a quaternary ammonium group connected to a bromoethyl moiety through an oxygen linkage, creating a structure with similarities to natural choline derivatives.

Physical and Chemical Characteristics

The basic physical and chemical properties of O-(2-Bromoethyl)choline are summarized in the following table:

PropertyValue
Molecular FormulaC₇H₁₇BrNO⁺
Molecular Weight211.12 g/mol
Exact Mass210.049
Polar Surface Area (PSA)9.23
LogP1.1041

These properties, particularly the moderate LogP value, indicate that O-(2-Bromoethyl)choline possesses a balance between hydrophilic and lipophilic characteristics, which influences its biological distribution and activity .

Structural Features

The chemical structure of O-(2-Bromoethyl)choline contains several key functional groups that contribute to its biochemical properties:

  • A quaternary ammonium group (N⁺(CH₃)₃) responsible for its ionic nature

  • An oxygen atom serving as a bridge between the choline and bromoethyl portions

  • A bromoethyl group (–CH₂CH₂Br) that introduces halogen reactivity to the molecule

This arrangement creates a molecule with unique chemical characteristics that influence its reactivity patterns and biological interactions .

Biological Activity and Mechanisms

Interaction with Cholinergic Systems

O-(2-Bromoethyl)choline's biological significance primarily stems from its structural resemblance to acetylcholine, a critical neurotransmitter in the cholinergic system. The cholinergic system plays vital roles in autonomic, cognitive, and motor functions through the action of acetylcholine at various receptor sites .

The presence of the bromoethyl group in O-(2-Bromoethyl)choline affects its interaction with acetylcholine receptors and enzymes involved in cholinergic neurotransmission. Research indicates that halogen substitutions can significantly impact binding affinity and reactivity with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in synaptic clefts .

Transport and Metabolism

The transport of choline derivatives like O-(2-Bromoethyl)choline involves specific membrane proteins. Choline transporters (ChTs) expressed on cell membranes regulate choline uptake for acetylcholine synthesis. These transporters are found predominantly on plasma membranes of microvascular cells and are also expressed on mitochondrial membranes, where they participate in choline oxidation upon absorption .

Once inside cells, the metabolism of O-(2-Bromoethyl)choline likely follows pathways similar to those of other choline derivatives, potentially involving:

  • Interactions with choline acetyltransferase, which normally converts choline to acetylcholine

  • Possible substrate activity for acetylcholinesterase

  • Potential involvement in phospholipid metabolism pathways

The halogenated nature of O-(2-Bromoethyl)choline may alter these metabolic processes compared to natural choline derivatives .

Research Applications

Neuropharmacological Studies

The structural similarity of O-(2-Bromoethyl)choline to acetylcholine makes it valuable for neuropharmacological research, particularly in studies examining cholinergic neurotransmission mechanisms. The cholinergic system consists of two primary pathways in the brain:

  • The basal forebrain cholinergic system, which projects to several regions in the cortex and hippocampus

  • The pontomesencephalic tegmental system, which projects to the thalamus, basal ganglia, and portions of the cortex2

O-(2-Bromoethyl)choline can serve as a tool to investigate these pathways, potentially providing insights into functions such as learning, memory formation, cognitive flexibility, attention, sleep regulation, and motor control2.

Enzyme Kinetics Research

O-(2-Bromoethyl)choline has applications in enzyme kinetics studies, particularly those focusing on cholinesterase enzymes. Research on enzyme kinetics often employs compounds like O-(2-Bromoethyl)choline to understand substrate-enzyme interactions, which can follow various kinetic models, including:

  • Michaelis-Menten kinetics, characterized by a hyperbolic saturation profile of velocity vs. substrate concentration

  • Substrate inhibition kinetics, which occurs in approximately 25% of known enzymes and represents a deviation from standard Michaelis-Menten kinetics

Studies have demonstrated that substrate inhibition can result from substrate binding to the enzyme-product complex, a mechanism that might be relevant to O-(2-Bromoethyl)choline's interactions with cholinergic enzymes .

Receptor Binding Studies

In vitro studies frequently employ receptor binding assays and enzymatic activity measurements to assess how compounds like O-(2-Bromoethyl)choline influence acetylcholinesterase activity and receptor activation. These studies provide valuable information about:

  • Binding affinity to acetylcholine receptors

  • Effects on cholinergic signaling pathways

  • Potential pharmacological properties

The results of such studies can inform the development of new research tools and potential therapeutic agents targeting the cholinergic system .

Comparative Analysis with Related Compounds

Structural Analogues

O-(2-Bromoethyl)choline shares structural similarities with various choline derivatives. The relationship between these compounds can provide insights into structure-activity relationships and potential applications. Some notable analogues include:

  • O-(2-Chloroethyl)choline, which contains chlorine instead of bromine on the ethyl group

  • Acetylcholine, the natural neurotransmitter

  • Other halogenated choline derivatives with varying substituents

These structural relationships are important for understanding how subtle changes in molecular structure can influence biological activity and chemical reactivity .

Pharmacokinetic Considerations

Halogenated derivatives like O-(2-Bromoethyl)choline may exhibit altered pharmacokinetic properties compared to non-halogenated counterparts, affecting their efficacy and safety profiles in biological systems. The following factors are particularly relevant:

  • Absorption and distribution characteristics influenced by lipophilicity

  • Metabolic stability potentially enhanced by halogenation

  • Receptor selectivity and binding affinity affected by electronic properties of the halogen

These properties make O-(2-Bromoethyl)choline and similar compounds useful models for studying structure-activity relationships in cholinergic pharmacology .

Synthesis and Chemical Reactions

Chemical Reactivity

The presence of a bromoethyl group in O-(2-Bromoethyl)choline introduces specific reactivity patterns that distinguish it from unmodified choline:

  • The bromine atom serves as a good leaving group in nucleophilic substitution reactions

  • The quaternary ammonium group creates a positive charge center that influences molecular interactions

  • The oxygen linker affects the electronic distribution and reactivity of both functional regions

These reactivity patterns have implications for both synthetic manipulations of the compound and its behavior in biological environments .

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